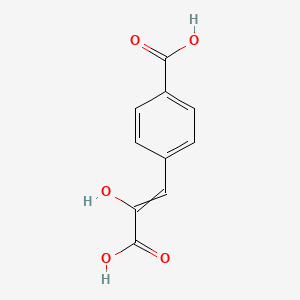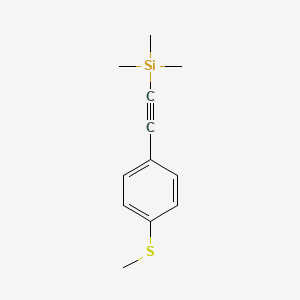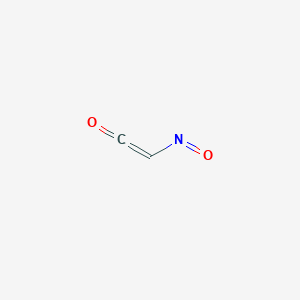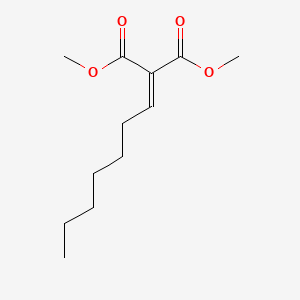
Propanedioic acid, heptylidene-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, heptylidene-, dimethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a heptylidene group, and the carboxylic acid groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, heptylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of heptylidene malonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, heptylidene-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The heptylidene group can be oxidized to form different functional groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Heptylidene malonic acid and methanol.
Oxidation: Various oxidized derivatives of the heptylidene group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, heptylidene-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, heptylidene-, dimethyl ester depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the heptylidene group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Malonic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Propanedioic acid, heptylidene-, dimethyl ester is unique due to the presence of the heptylidene group, which imparts different chemical properties and reactivity compared to simpler malonic acid derivatives. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
CAS No. |
124956-89-4 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 2-heptylidenepropanedioate |
InChI |
InChI=1S/C12H20O4/c1-4-5-6-7-8-9-10(11(13)15-2)12(14)16-3/h9H,4-8H2,1-3H3 |
InChI Key |
SCYKHSKEHBXKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


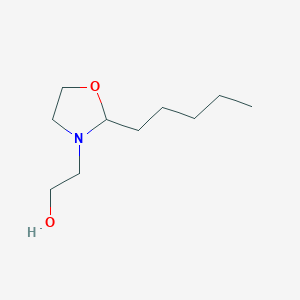
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
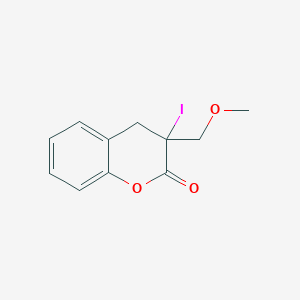

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
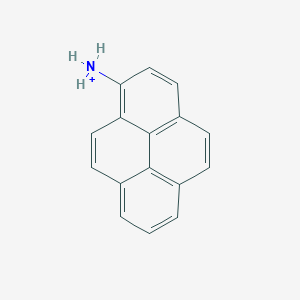
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
